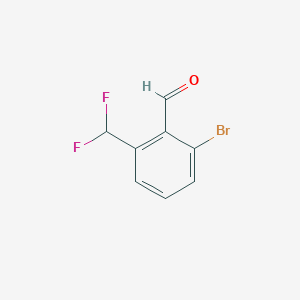

2-Bromo-6-(difluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(difluoromethyl)benzaldehyde, also known as 2-Bromo-6-difluoromethylbenzaldehyde, is a brominated aldehyde with a wide range of applications in the field of organic synthesis, medicinal chemistry, and materials science. It is a colorless liquid with a pungent odor. It is a useful intermediate in the preparation of various pharmaceuticals and other organic compounds. The synthesis of 2-Bromo-6-(difluoromethyl)benzaldehyde is typically achieved via a halogenation reaction of benzaldehyde.

Scientific Research Applications

Photolabile Protecting Groups

2-Bromo-6-(difluoromethyl)benzaldehyde may find applications similar to those of other brominated benzaldehydes in the realm of photolabile protecting groups. For instance, brominated coumarin derivatives have been used as photoremovable protecting groups for aldehydes and ketones under physiological conditions, demonstrating the utility of brominated compounds in light-sensitive applications (Lu et al., 2003).

Synthesis of Substituted Benzaldehydes

The synthesis of substituted 2-bromobenzaldehydes from benzaldehydes through a palladium-catalyzed ortho-bromination sequence highlights a pathway that may be relevant for 2-Bromo-6-(difluoromethyl)benzaldehyde. This method underscores the broader utility of brominated benzaldehydes in organic synthesis and their potential derivatization into various organic compounds (Dubost et al., 2011).

Reactivity in Organic Synthesis

Brominated benzaldehydes, including those structurally similar to 2-Bromo-6-(difluoromethyl)benzaldehyde, have been used in reactions with arylhydrazines to form dihydrophthalazines, indicating their utility in constructing heterocyclic compounds. This showcases the reactivity of brominated aldehydes in facilitating condensation and nucleophilic substitution reactions (Aljaar et al., 2013).

Photocatalytic Applications

The unique electronic properties of brominated benzaldehydes could render 2-Bromo-6-(difluoromethyl)benzaldehyde suitable for photocatalytic applications. For instance, the selective oxidation of benzyl alcohol to benzaldehyde under specific irradiation conditions demonstrates the potential of brominated compounds in photocatalysis and organic synthesis (Xiao et al., 2018).

Catalysis and Reaction Mechanisms

Brominated benzaldehydes participate in various catalytic processes and reaction mechanisms. For example, the hydrogenation of aryl halides using aldehydes or alcohols in a transition-metal-free environment demonstrates the versatility of these compounds in catalytic reactions, which could be relevant to the reactivity of 2-Bromo-6-(difluoromethyl)benzaldehyde (Zheng et al., 2017).

properties

IUPAC Name |

2-bromo-6-(difluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHECRYEOANSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(difluoromethyl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)

![ethyl 2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2740781.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2740783.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2740789.png)

![(4-(Pyridin-4-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2740790.png)